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Kinase Inhibition Profile of Ilorasertib

The following table lists the half-maximal inhibitory concentration (IC₅₀) values for ilorasertib against its

primary kinase targets, derived from biochemical and cellular assays [1] [2].

Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)

Aurora A 120 189

Aurora B 7 13

Aurora C 1 13

VEGFR1 1 0.3

VEGFR2 2 5

VEGFR3 43 2

FLT-3 1 2

PDGFR-α 11 16
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Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)

PDGFR-β 13 11

Exposure-Response Relationship in Clinical Trials

Data from a phase 1 trial in patients with advanced solid tumours characterized the exposure levels required

for pharmacological effects. The recommended phase 2 oral monotherapy doses from a separate trial in

hematologic malignancies are provided for context [3] [1] [2].

Parameter VEGFR2 Inhibition Aurora B Inhibition

Key Biomarker Plasma Placental Growth Factor

(PlGF)

Tumor p-Histone H3 (pHH3)

Effect Level Maximum inhibition Near-maximum inhibition

Required Plasma Exposure
(AUC, µM•h)

~1.0 ~3.0

Corresponding Oral Dose
(Approximate)

~40 mg BID >230 mg BID

Observed Clinical Effects Hypertension, Fatigue, Anorexia Antitumor activity (partial
responses)

Experimental Evidence & Protocols

The conclusion regarding differential exposure requirements is supported by specific clinical

pharmacodynamic assessments.

Clinical Evidence: In the phase 1 trial, dose-limiting toxicities were predominantly related to VEGFR
inhibition (e.g., hypertension) and occurred at lower dose levels. Robust antitumor activity (partial

responses) was observed only at the higher dose levels where Aurora kinase inhibition was achieved
[1] [2].
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Mechanism Explanation: VEGFRs are readily accessible on the surface of endothelial cells in the

systemic vasculature. Aurora kinases, however, are intracellular targets within tumor tissue, requiring
higher drug concentrations to be effectively reached and inhibited [1].

The following diagram illustrates the experimental workflow used to characterize the target engagement and

exposure-response relationship of Ilorasertib in the phase 1 clinical trial:

Phase 1 Dose Escalation Trial

Oral Dosing (QD or BID)
Days 1, 8, 15 of 28-day cycle

Pharmacokinetic (PK) Analysis
Plasma Concentration & AUC

VEGFR2 Pharmacodynamics (PD)
Plasma PlGF Measurement

Aurora B Pharmacodynamics (PD)
Tumor p-Histone H3 (pHH3) IHC

Exposure-Response Analysis
Correlate PK with PD Markers

Biomarker Data Biomarker Data

Conclusion: VEGFR2 inhibition
at lower exposures than Aurora B
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Q1: Why do VEGFR-related side effects like hypertension appear early during ilorasertib dose

escalation? A1: This is because VEGFR2 inhibition reaches its maximum effect at lower plasma exposures

(AUC ~1.0 µM•h). These side effects are a direct and early pharmacodynamic signal of VEGFR pathway

engagement [1] [2].

Q2: What is the recommended dose for inhibiting Aurora kinase in preclinical or translational studies?

A2: While the maximum tolerated dose (MTD) was not firmly established, clinical data suggests that oral

doses achieving a plasma exposure (AUC) of approximately 3.0 µM•h or higher are needed for near-

complete inhibition of Aurora B, as measured by a reduction in tumor p-Histone H3. In trials, doses of 230

mg BID and higher showed antitumor activity linked to Aurora inhibition [1] [2].

Q3: Can the VEGFR and Aurora inhibition effects be separated? A3: The data indicates a partial

separation. Doses around 40 mg BID achieve maximal VEGFR2 inhibition with minimal Aurora B effects.

However, achieving full Aurora inhibition inevitably comes with simultaneous, maximal VEGFR inhibition

due to the overlapping exposure ranges [1] [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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